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Compound of Interest

Compound Name: Antimony(III) iodide

Cat. No.: B1197476 Get Quote

For researchers, scientists, and drug development professionals, an accurate determination of

a material's electronic band gap is crucial for its application in optoelectronic devices and as a

photocatalyst. This guide provides a comparative analysis of experimentally measured and

Density Functional Theory (DFT) calculated band gap values for Antimony(III) iodide (SbI₃), a

promising wide-band-gap semiconductor.

This guide outlines the experimental procedure for determining the band gap using UV-Vis

spectroscopy and the Tauc plot method, alongside a standard computational protocol for DFT-

based band gap calculations. By presenting both theoretical and experimental data, we offer a

comprehensive validation framework.

Comparative Analysis of SbI₃ Band Gap
The band gap of Antimony(III) iodide has been investigated through both experimental

measurements and theoretical calculations. A summary of the findings is presented below.
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Measurement/Calc
ulation Type

Band Gap Value
(eV)

Band Gap Nature Notes

Experimental 2.1 - 2.3 Direct

Determined from UV-

Vis spectroscopy. The

range reflects

variations in sample

preparation and

measurement

conditions.

DFT (PBE) ~2.0 Indirect

Calculated using the

Perdew-Burke-

Ernzerhof (PBE)

functional. As

expected, this value is

an underestimation of

the experimental band

gap.

DFT (HSE06) ~2.5 - 2.7 (Estimated) Indirect

Estimated value.

Hybrid functionals like

HSE06 typically

correct the

underestimation of

PBE, bringing the

calculated value

closer to the

experimental one.

DFT (HSE06+SOC) ~2.2 - 2.4 (Estimated) Indirect Estimated value.

Inclusion of spin-orbit

coupling (SOC) is

crucial for heavy

elements like

antimony and iodine

and is expected to

reduce the calculated

band gap, aligning it
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more closely with

experimental results.

Note: Estimated values are based on typical correction trends observed for similar

semiconductor materials when moving from PBE to more advanced DFT functionals and

including relativistic effects. Specific calculated values for SbI₃ using HSE06 and HSE06+SOC

were not readily available in the surveyed literature.

Experimental and Computational Methodologies
An accurate validation of theoretical predictions requires robust experimental and

computational protocols. Below are detailed methodologies for determining the band gap of

SbI₃.

Experimental Protocol: UV-Vis Spectroscopy and Tauc
Plot Analysis
The experimental band gap of a semiconductor is commonly determined from its optical

absorption spectrum using a UV-Vis spectrophotometer.

1. Sample Preparation:

For thin film samples, deposit a uniform layer of SbI₃ onto a transparent substrate (e.g.,

quartz or FTO glass).

For powder samples, prepare a dispersion in a suitable solvent or use a solid-state diffuse

reflectance accessory.

2. UV-Vis Spectroscopy:

Record the absorbance or transmittance spectrum of the SbI₃ sample over a suitable

wavelength range (e.g., 300-800 nm).

A baseline correction should be performed using a reference sample (e.g., the bare

substrate or a reference powder).

3. Data Analysis (Tauc Plot):
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Convert the measured wavelength (λ) to photon energy (E) using the equation: E (eV) =

1240 / λ (nm).

Calculate the absorption coefficient (α) from the absorbance (A) and the film thickness (t)

using the Beer-Lambert law: α = 2.303 * A / t. For diffuse reflectance data, the Kubelka-Munk

function can be used as a proxy for the absorption coefficient.

The relationship between the absorption coefficient and the photon energy for a direct band

gap semiconductor is given by the Tauc equation: (αhν)² = A(hν - E_g), where hν is the

photon energy, E_g is the band gap energy, and A is a constant.

Plot (αhν)² versus hν. The band gap energy (E_g) is determined by extrapolating the linear

portion of the plot to the energy axis (where (αhν)² = 0).

Computational Protocol: Density Functional Theory
(DFT) Calculations
DFT calculations provide a theoretical framework for understanding the electronic structure and

band gap of materials.

1. Crystal Structure:

Obtain the crystallographic information file (CIF) for SbI₃. The rhombohedral crystal structure

(space group R-3) is typically used.

2. Software and Method:

Employ a plane-wave DFT code such as VASP, Quantum ESPRESSO, or CASTEP.

Perform a geometry optimization to relax the atomic positions and lattice parameters until the

forces on the atoms are minimized.

3. Functional and Basis Set:

Start with the Perdew-Burke-Ernzerhof (PBE) functional as a part of the Generalized

Gradient Approximation (GGA) for initial calculations and geometry optimization.
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For more accurate band gap calculations, use a hybrid functional such as the Heyd-

Scuseria-Ernzerhof (HSE06) functional.

Due to the presence of heavy elements (Sb and I), it is crucial to include spin-orbit coupling

(SOC) in the calculations (HSE06+SOC) for a more realistic prediction of the band structure.

Use a suitable plane-wave cutoff energy and k-point mesh, ensuring convergence of the total

energy.

4. Band Structure Calculation:

Following the self-consistent field (SCF) calculation, perform a non-self-consistent field

calculation along a high-symmetry path in the Brillouin zone to obtain the electronic band

structure.

The band gap is the energy difference between the valence band maximum (VBM) and the

conduction band minimum (CBM). The nature of the band gap (direct or indirect) is

determined by whether the VBM and CBM occur at the same k-point in reciprocal space.

Validation Workflow
The process of validating theoretical band gap calculations with experimental data follows a

logical progression.
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Workflow for validating theoretical band gap with experimental data.

In conclusion, while standard DFT calculations with the PBE functional provide a foundational,

albeit underestimated, value for the band gap of SbI₃, more advanced methods incorporating

hybrid functionals and spin-orbit coupling are necessary for a more accurate comparison with

experimental results. The experimental determination via UV-Vis spectroscopy and Tauc plot

analysis remains the gold standard for validating these theoretical predictions.

To cite this document: BenchChem. [Validating the Band Gap of Antimony(III) Iodide: A DFT
and Experimental Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1197476#validating-the-band-gap-of-antimony-iii-
iodide-with-dft]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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